6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for purine nucleoside derivatives, incorporating both the heterocyclic base modifications and the glycosyl moiety protection pattern. The complete systematic name encompasses the acetyl-protected ribofuranosyl sugar configuration linked to the 2-hydroxy-6-chloropurine base through the nitrogen-9 position. Related compounds in the literature demonstrate similar nomenclature patterns, as exemplified by 6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine, which differs by the absence of the 2-hydroxyl group.
The positional isomerism considerations for this compound involve multiple potential attachment sites on the purine ring system. Studies on related 6-substituted purine derivatives have shown that regioselective alkylation can occur at nitrogen-7 or nitrogen-9 positions under different reaction conditions. The glycosylation pattern typically favors the nitrogen-9 position for nucleoside formation, as demonstrated in synthetic studies of chlorinated purine nucleosides where the ratio of nitrogen-9 to nitrogen-7 glycosylated products can reach 10:1:1 under optimized conditions.
Anomeric configuration represents another critical isomeric consideration, with the β-configuration being the predominant form in naturally occurring nucleosides and their synthetic analogs. The β-D-ribofuranosyl configuration provides optimal base-stacking interactions and maintains the characteristic anti-conformation observed in biological nucleoside structures. Comparative analysis with related acetylated purine nucleosides confirms that the β-anomeric configuration exhibits superior stability and biological relevance compared to α-anomeric forms.
The stereochemical complexity extends to the ribofuranosyl ring itself, which adopts specific puckering conformations influenced by the acetyl protecting groups. The presence of acetyl groups at the 2', 3', and 5' positions creates steric interactions that influence the sugar ring conformation and the overall molecular geometry. These protecting groups serve dual purposes: enhancing chemical stability during synthetic transformations and modifying solubility characteristics for purification procedures.
Crystallographic Analysis of Acetylated Ribofuranosyl Configuration
Crystallographic studies of acetylated purine nucleosides provide detailed insights into the three-dimensional structure and molecular packing arrangements characteristic of this compound class. Analysis of related tri-acetylated purine ribosides reveals that the acetyl protecting groups adopt specific orientations that minimize steric hindrance while maximizing intermolecular interactions in the crystal lattice. The ribofuranosyl ring typically exhibits a C2'-endo or C3'-endo pucker, which is influenced by the electronic and steric effects of the attached acetyl groups.
The glycosidic bond angle between the purine base and the ribofuranosyl moiety represents a critical structural parameter that affects molecular recognition and binding properties. Crystallographic data from related compounds demonstrate that the acetyl groups can influence this angle through both direct steric interactions and indirect electronic effects transmitted through the sugar ring system. The typical glycosidic torsion angle in acetylated purine nucleosides ranges from -120° to -140°, maintaining the anti-conformation that is characteristic of most biologically active nucleosides.
Intermolecular hydrogen bonding patterns in the crystal structure contribute significantly to the overall packing efficiency and thermodynamic stability. The presence of the 2-hydroxyl group in the target compound introduces additional hydrogen bonding capabilities that are absent in the parent 6-chloropurine derivatives. These hydrogen bonds can form both intramolecularly, affecting the base-sugar conformation, and intermolecularly, influencing crystal packing and solubility properties.
The acetyl protecting groups exhibit characteristic conformational preferences that have been well-documented in related nucleoside structures. Each acetyl group typically adopts a conformation that maximizes the distance between the carbonyl oxygen and the ring oxygen atoms, reducing unfavorable dipole-dipole interactions. This conformational preference results in specific orientations of the acetyl methyl groups that create distinct steric environments around the ribofuranosyl ring.
Comparative Molecular Geometry With Non-Acetylated Purine Analogs
Comparative analysis between acetylated and non-acetylated purine nucleosides reveals significant differences in molecular geometry, conformational flexibility, and intermolecular interaction patterns. The presence of acetyl protecting groups substantially alters the electrostatic potential surface of the molecule, converting the polar hydroxyl groups into less polar ester functionalities. This transformation affects both intramolecular conformational preferences and intermolecular recognition properties.
The flexibility of the ribofuranosyl ring system is markedly reduced in acetylated derivatives compared to their unprotected counterparts. Studies on related chloropurine ribosides demonstrate that the free hydroxyl groups in unprotected nucleosides allow for greater conformational flexibility and enhanced solvation by water molecules. The acetyl groups create a more rigid molecular framework that restricts ring puckering and limits the accessible conformational space.
Electrostatic interactions play a crucial role in determining the preferred conformations of both acetylated and non-acetylated forms. The electron-withdrawing nature of the chlorine substituent at position 6 creates a positive electrostatic potential in the major groove region of the purine base, which can influence base-pairing interactions and enzyme recognition. The 2-hydroxyl group introduces additional electrostatic complexity through its ability to serve as both hydrogen bond donor and acceptor.
Solvation patterns differ substantially between acetylated and non-acetylated analogs, with significant implications for biological activity and pharmacokinetic properties. Non-acetylated nucleosides typically exhibit extensive hydrogen bonding with water molecules, particularly around the ribofuranosyl hydroxyl groups. The acetylated forms show reduced water solubility but enhanced lipophilicity, which can affect cellular uptake and membrane permeability characteristics.
The glycosidic bond stability represents another important geometric consideration that differs between protected and unprotected forms. Acetyl protection generally enhances the stability of the glycosidic linkage by reducing the electron density on the sugar ring oxygen atoms, making them less susceptible to protonation and subsequent hydrolysis. This enhanced stability is particularly important for synthetic applications and storage considerations.
Tautomeric Behavior and Protonation States in Aqueous Solutions
The tautomeric behavior of 6-chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine in aqueous solutions represents a complex equilibrium system involving multiple potential tautomeric forms and protonation states. The presence of both the 2-hydroxyl group and the 6-chlorine substituent creates unique electronic environments that influence tautomeric preferences and stability. Computational studies on related purine systems indicate that the relative stability of different tautomers is highly dependent on the specific substitution pattern and the solvent environment.
The 2-hydroxyl group can exist in either the keto or enol tautomeric form, with the equilibrium position being influenced by both intramolecular interactions and solvent effects. In aqueous solution, the keto form typically predominates due to stabilization by hydrogen bonding with water molecules. However, the presence of the electron-withdrawing chlorine substituent at position 6 can shift this equilibrium by altering the electron density distribution within the purine ring system.
Protonation behavior in aqueous solutions involves multiple potential sites, including the nitrogen atoms of the purine ring and the hydroxyl oxygen at position 2. The protonation constant values for related purine derivatives suggest that nitrogen-1 and nitrogen-3 represent the most likely protonation sites under physiological conditions. The electron-withdrawing effect of the chlorine substituent reduces the basicity of the purine nitrogen atoms, resulting in lower protonation constants compared to unsubstituted purines.
The influence of the acetyl protecting groups on tautomeric behavior is primarily indirect, mediated through their effects on molecular conformation and solvation patterns. The reduced water solubility of acetylated derivatives limits the extent of hydration around the purine base, potentially affecting the relative stability of different tautomeric forms. The acetyl groups also create steric constraints that can influence the accessibility of protonation sites and the formation of intramolecular hydrogen bonds.
pH-dependent equilibria play a crucial role in determining the predominant species present in aqueous solution at different conditions. Under acidic conditions, protonation of purine nitrogen atoms becomes more favorable, while under basic conditions, deprotonation of the 2-hydroxyl group may occur. These pH-dependent changes in ionization state can significantly affect the molecular geometry, hydrogen bonding patterns, and overall chemical reactivity of the compound.
The kinetics of tautomeric interconversion and protonation-deprotonation processes represent important considerations for understanding the dynamic behavior of this compound in biological systems. Studies on related purine derivatives suggest that tautomeric interconversion rates are generally fast on the nuclear magnetic resonance timescale, indicating rapid equilibration between different forms. However, the presence of bulky acetyl protecting groups may introduce steric barriers that slow certain interconversion processes.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPLUTIBYLKPII-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
-
Starting Material : 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is treated with isoamyl nitrite in the presence of aqueous acid (e.g., HCl).
-
Diazonium Intermediate Formation : The 2-amino group undergoes diazotization, generating a reactive diazonium salt.
-
Hydrolysis : The diazonium intermediate is hydrolyzed in aqueous media, replacing the amino group with a hydroxyl moiety.
Optimization and Challenges
-
Reaction Conditions : Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions.
-
Selectivity : Competing reactions, such as 6-chloro displacement, are suppressed by using mild acidic conditions (pH 4–5).
Selective Hydrolysis of 2,6-Dichloropurine Riboside Derivatives
Another route involves the regioselective hydrolysis of 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, a precursor synthesized via Vorbrüggen glycosylation.
Synthetic Procedure
-
Glycosylation : Hypoxanthine or 2,6-dichloropurine is reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under Vorbrüggen conditions (SnCl₄ or TMSOTf catalysis).
-
Selective Hydrolysis : The 2-chloro substituent is replaced with hydroxyl via controlled alkaline hydrolysis (e.g., NaOH/EtOH, 50°C), while the 6-chloro remains intact due to lower reactivity.
Key Considerations
-
Reagent Stoichiometry : A 1:1 molar ratio of NaOH to substrate ensures mono-hydrolysis.
-
Temperature Control : Elevated temperatures (>60°C) risk displacing the 6-chloro group, necessitating precise thermal management.
Direct Functionalization of Pre-formed 2-Hydroxypurine Cores
While less common, direct glycosylation of 2-hydroxy-6-chloropurine offers a streamlined pathway, albeit with challenges in protecting group strategy.
Synthetic Procedure
-
Protection of 2-Hydroxy Group : The 2-hydroxy moiety is shielded as a silyl ether (e.g., TBSCl) to prevent side reactions during glycosylation.
-
Vorbrüggen Glycosylation : The protected purine is coupled with 1,2,3,5-tetra-O-acetyl-ribofuranose using TMSOTf as a catalyst.
-
Deprotection : The silyl group is cleaved (e.g., TBAF in THF) to regenerate the 2-hydroxy functionality.
Limitations
-
Low Yields : Steric hindrance from the 2-hydroxy protecting group reduces glycosylation efficiency (40–50% yield).
-
Side Reactions : Competing N7/N9 glycosylation products necessitate rigorous chromatographic purification.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Diazotization Kinetics
The rate of diazonium salt formation is pH-dependent, with maximal stability observed at pH 2–3. Premature decomposition at higher pH leads to reduced yields, necessitating buffered conditions.
Hydrolysis Selectivity in Dichloro Derivatives
The 2-position’s higher electron density (due to proximity to the ribose oxygen) facilitates nucleophilic attack, enabling selective hydrolysis over the 6-position. Computational studies suggest a 10:1 reactivity ratio (2-Cl vs. 6-Cl) under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, thionyl chloride, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
Antitumor Activity:
Research indicates that this compound exhibits broad antitumor activity. It functions as an inhibitor of DNA synthesis in cancer cells, leading to apoptosis. A study demonstrated that the compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antiviral Properties:
In addition to its antitumor effects, 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine has been evaluated for antiviral activity. It has been shown to inhibit viral replication in vitro, making it a candidate for further development as an antiviral agent against diseases such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Case Studies
- Antitumor Efficacy:
- Antiviral Activity:
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Table 1: Substituent and Sugar Configuration Comparisons
Key Observations :
Substituent Effects :
- The 2-hydroxy group in the target compound enhances reactivity for nucleophilic substitutions (e.g., coupling with indole iodides in A3AR ligand synthesis) compared to 2-chloro or 2-iodo analogs .
- 6-Chloro substitution is conserved across analogs to maintain base-pairing disruption, a critical feature for antiviral activity .
Sugar Configuration: Ribofuranosyl analogs (target compound) exhibit higher enzymatic recognition in mammalian systems compared to arabinofuranosyl derivatives, which show reduced substrate activity in E. coli studies .
Biological Activity
6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
- Molecular Formula : C16H18ClN5O7
- Molecular Weight : 427.80 g/mol
- CAS Number : 161923-50-8
- IUPAC Name : [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-hydroxy-purin-9-yl)oxolan-2-yl]methyl acetate
Synthesis
The synthesis of this compound typically involves the glycosylation of 6-chloropurine with a suitable sugar derivative. The introduction of the acetyl groups at the ribofuranosyl moiety enhances solubility and stability in biological environments .
Antitumor Activity
Recent studies have demonstrated that derivatives of purines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that while some derivatives show potent activity against certain tumor cells, resistance can occur in others, indicating a need for further exploration of structure modifications to enhance efficacy.
Antiviral Activity
In addition to its antitumor properties, the compound has shown promise in antiviral applications. Studies have indicated that purine derivatives can inhibit viral replication mechanisms, particularly against strains resistant to standard antiviral treatments like acyclovir . The mechanism often involves interference with viral DNA synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The presence of the chloro and hydroxy groups at specific positions on the purine ring influences its interaction with biological targets such as enzymes involved in nucleotide metabolism. Modifications to the ribofuranosyl moiety also affect solubility and cellular uptake, which are critical for therapeutic efficacy .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated various purine derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with longer alkyl linkers exhibited enhanced cytotoxicity compared to their shorter counterparts .
- Antiviral Testing : Research involving the testing of this compound against herpes simplex virus type 1 (HSV-1) demonstrated significant inhibitory effects, suggesting its potential as an alternative antiviral agent .
Q & A
Q. What are the standard synthetic routes for preparing 6-chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, and how are intermediates characterized?
The synthesis typically begins with functionalization of guanosine derivatives. For example:
- Step 1 : Selective acetylation of guanosine using acetic anhydride, triethylamine, and 4-(dimethylamino)pyridine (DMAP) in acetonitrile yields tri-O-acetylated intermediates in high yields (~93%) .
- Step 2 : Subsequent halogenation (e.g., iodination or chlorination) at the C-2 or C-6 positions is achieved via palladium-catalyzed cross-coupling reactions (e.g., using tributyl(vinyl)tin or thiourea) .
- Characterization : Key intermediates are purified via silica gel chromatography and validated using H NMR, C NMR, and mass spectrometry (MS). For instance, the vinyl-substituted analogue shows distinct NMR peaks at δ 8.20 (s, 1H, purine H-8) and acetyl resonances at δ 2.06–2.17 ppm .
Q. How does the presence of acetyl protecting groups influence the compound’s stability and reactivity?
The 2',3',5'-tri-O-acetyl groups:
- Enhance solubility in organic solvents (e.g., chloroform, DMF), facilitating purification via column chromatography .
- Prevent undesired glycosidic bond cleavage during functionalization reactions (e.g., halogenation or vinylation) .
- Require deprotection under mild basic conditions (e.g., KCO/methanol) for biological activity studies, as acetylated forms are typically inactive .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- H/C NMR : Identifies substituent positions (e.g., vinyl groups at δ 5.81–6.90 ppm) and acetyl resonances .
- UV-Vis Spectroscopy : Monitors electronic transitions (e.g., λmax ~260–340 nm), which vary with pH and substitution patterns .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+1]<sup>+</sup> peaks at m/z 413–329 for derivatives) .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or substituent effects be resolved?
- Case Study : In , vinylation of the purine core using Pd(CHCN)Cl/tributyl(vinyl)tin achieves 92% yield, while similar reactions in show lower yields. Resolution involves:
- Optimizing catalyst loading (e.g., 0.05 mmol Pd vs. 0.11 mmol Pd in ).
- Screening solvent polarity (DMF vs. acetonitrile) to stabilize reactive intermediates .
- Statistical Analysis : Use design-of-experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
Q. What strategies improve regioselectivity during C-2/C-6 functionalization?
- Electrophilic Aromatic Substitution (EAS) : Chlorine at C-6 directs electrophiles to C-2 due to its electron-withdrawing effect .
- Metal-Mediated Cross-Coupling : Pd-catalyzed Stille couplings (e.g., with tributyl(vinyl)tin) selectively modify C-2 or C-6, depending on steric and electronic environments .
- Radical Deamination-Halogenation : Generates reactive intermediates for regiocontrolled substitution (e.g., iodine at C-2 via radical pathways) .
Q. How do structural modifications (e.g., vinyl, thienyl, or furyl substituents) impact antiviral activity?
- Mechanistic Insights :
- Vinyl Groups : Enhance π-stacking with viral polymerase active sites, as seen in analogues inhibiting duck hepatitis B virus (DHBV) .
- Thienyl Substituents : Increase metabolic stability compared to hydroxyl groups, as shown by prolonged half-life in E. coli substrate assays .
- Comparative Data :
| Substituent | Antiviral Activity (IC) | Metabolic Stability (t) |
|---|---|---|
| 2-Vinyl | 0.8 μM (DHBV) | 12 hrs |
| 6-Thienyl | 1.2 μM (HCV) | 18 hrs |
| 2-Hydroxy | >10 μM | 4 hrs |
| Data derived from , and 15. |
Q. What computational or experimental methods validate the compound’s interaction with viral targets?
- Molecular Docking : Models binding to HCV NS5B polymerase, showing hydrogen bonding between the 2-hydroxy group and Asp318 .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K ~5.6 μM) to viral RNA .
- Resistance Profiling : Serial passage of viruses (e.g., HBV) under compound pressure identifies mutations (e.g., rtM204V) that reduce efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
